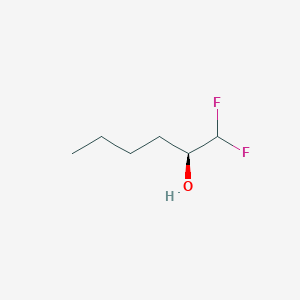

(2S)-1,1-Difluorohexan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(2S)-1,1-Difluorohexan-2-ol" is a fluorinated organic molecule that is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms in organic compounds often imparts unique physical and chemical properties, making them valuable in various applications, including drug development and the synthesis of advanced materials.

Synthesis Analysis

The synthesis of fluorinated compounds, such as 2,2-difluoro-3-hydroxyacids, has been achieved through a selective haloform reaction. This method involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions, leading to the selective cleavage of the CO-CF3 bond without affecting the CO-CF2R bond. This approach is advantageous due to its simplicity, good to excellent yields, and the use of hexafluoro-2-propanol as an inexpensive fluorine source .

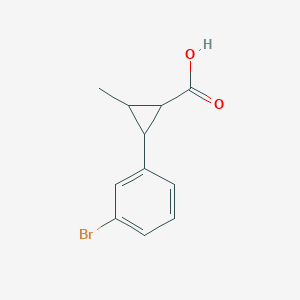

Another synthesis method reported involves the gem-difluorination of methylenecyclopropanes (MCPs) to produce gem-difluorocyclobutanes, which are valuable in medicinal chemistry. The process features a Wagner-Meerwein rearrangement and uses commercially available fluorine sources, resulting in moderate to good yields and the ability to further transform the products into useful building blocks like carboxylic acids, amines, and alcohols .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex and is often determined using X-ray crystallography. For instance, the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol reveals the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers. These interactions are crucial for understanding the material properties and potential applications of such compounds .

Chemical Reactions Analysis

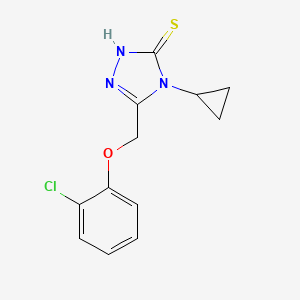

Fluorinated compounds can undergo various chemical reactions, leading to the formation of diverse structures. For example, 1,2-diaza-1,3-butadienes react regioselectively with trifluoromethylated β-dicarbonyl compounds to yield stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ol derivatives. These derivatives can be further transformed into fluorinated heterocycles, such as 1-aminopyrrole derivatives, through reactions with trifluoromethanesulphonic anhydride or heterogeneous catalysts .

Physical and Chemical Properties Analysis

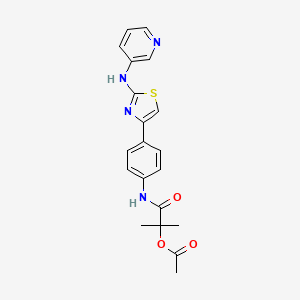

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can affect the acidity, lipophilicity, and metabolic stability of the molecules. For example, α,α-difluoroketones are typically fully hydrated due to the strong electronegative effect of the adjacent fluorine atoms, which can make them act as transition-state analog inhibitors of certain proteinases . Additionally, the presence of both alcoholic and phenolic hydroxyl groups in fluorinated compounds like 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol suggests that they can be deprotonated easily, facilitating their use in the synthesis of organic fluoro-containing polymers .

Propriétés

IUPAC Name |

(2S)-1,1-difluorohexan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O/c1-2-3-4-5(9)6(7)8/h5-6,9H,2-4H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPIDFXQVJBVLA-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1,1-Difluorohexan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2540071.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2540077.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2540080.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2540085.png)

![1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2540086.png)

![8-(furan-2-ylmethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540088.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2540089.png)